(2S)-1-phenylmethoxycarbonyl-2,5-dihydropyrrole-2-carboxylic acid
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Overview
Description
(2S)-1-phenylmethoxycarbonyl-2,5-dihydropyrrole-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research This compound features a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-phenylmethoxycarbonyl-2,5-dihydropyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-phenylmethoxycarbonyl-2,5-dihydropyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(2S)-1-phenylmethoxycarbonyl-2,5-dihydropyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-phenylmethoxycarbonyl-2,5-dihydropyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Benzoxazoles: These compounds also contain a heterocyclic ring and have similar applications in medicinal chemistry.
Indazoles: Another class of heterocyclic compounds with significant biological activities.
Benzimidazoles: Known for their medicinal properties and used in various therapeutic applications.
Uniqueness
(2S)-1-phenylmethoxycarbonyl-2,5-dihydropyrrole-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a pyrrole ring and a benzyl ester group. This combination of features provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(2S)-1-phenylmethoxycarbonyl-2,5-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-7,11H,8-9H2,(H,15,16)/t11-/m0/s1 |
InChI Key |
KEKCCPFMDCADEJ-NSHDSACASA-N |
Isomeric SMILES |
C1C=C[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C=CC(N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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